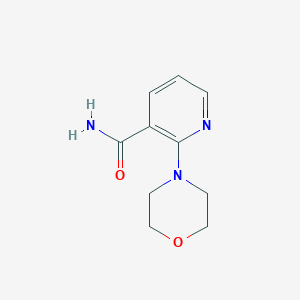

2-Morpholin-4-ylnicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Morpholin-4-ylnicotinamide is an organic compound with the molecular formula C10H13N3O2 It is a derivative of nicotinamide, where the amide nitrogen is substituted with a morpholine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-ylnicotinamide typically involves the reaction of nicotinic acid or its derivatives with morpholine. One common method is the condensation of nicotinic acid chloride with morpholine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 2-Morpholin-4-ylnicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenated compounds or alkylating agents can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

2-Morpholin-4-ylnicotinamide exhibits significant pharmacological activity, particularly in the development of therapeutic agents. Its structure allows it to interact with biological systems effectively, leading to various potential applications:

- Cancer Therapy : The compound has been identified as a component in the synthesis of multidentate salen-type Schiff bases, which have shown promise as metal complexes with potential anticancer properties. These complexes may enhance the efficacy of existing cancer treatments by targeting specific cancer cell pathways .

- Nicotinamide Analogues : As a derivative of nicotinamide, this compound can be utilized in formulations aimed at elevating nicotinamide adenine dinucleotide (NAD+) levels in tissues. This elevation is crucial for cellular metabolism and energy production, making it relevant for treating metabolic disorders such as diabetes and insulin resistance .

Mechanistic Insights

Research has indicated that compounds like this compound can induce stress response pathways within cells. For instance, studies have shown that certain analogs can activate genes involved in stress response and autophagy, suggesting their role in cellular protection against stressors . This mechanism is particularly relevant in cancer treatment, where cellular stress responses can influence tumor growth and survival.

Case Studies and Observational Research

Case studies provide valuable insights into the real-world applications of this compound:

- Phenotypic Screening : In one notable study, a diverse library of compounds was screened for cytotoxicity against pancreatic cancer cells. The results highlighted that analogs of this compound exhibited varying degrees of potency, thus showcasing its potential as a lead compound for further drug development .

- Clinical Observations : Observational research frameworks have been employed to assess the effects of this compound in clinical settings. These studies often focus on patient responses to treatment regimens that include this compound, providing insights into its efficacy and safety profile .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

| Application Area | Description | Relevant Findings |

|---|---|---|

| Cancer Therapy | Potential use in metal complexes for anticancer treatment | Induces apoptosis in cancer cell lines |

| Metabolic Disorders | Elevates NAD+ levels for metabolic health | Improves insulin sensitivity in preclinical models |

| Stress Response Activation | Modulates gene expression related to stress response | Enhances cell survival under stress conditions |

| Phenotypic Screening | Identifies cytotoxic effects against specific cancer cells | Shows variable potency across different analogs |

Mecanismo De Acción

The mechanism of action of 2-Morpholin-4-ylnicotinamide involves its interaction with specific molecular targets. As a derivative of nicotinamide, it may interact with enzymes that utilize nicotinamide as a cofactor. The morpholine ring can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Nicotinamide: The parent compound, involved in various biological processes.

Morpholine: A simple heterocyclic amine with diverse applications.

Nicotinic Acid: Another derivative of nicotinamide with distinct properties.

Uniqueness: 2-Morpholin-4-ylnicotinamide is unique due to the presence of both the nicotinamide and morpholine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

2-Morpholin-4-ylnicotinamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its morpholine ring and nicotinamide structure, which contribute to its unique pharmacological profile. The compound is often studied in the context of its interactions with various biological targets, including receptors and enzymes involved in inflammatory processes.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate the activity of cyclic nucleotide phosphodiesterases (PDEs), which play a crucial role in regulating intracellular cAMP levels, thereby influencing inflammation and other biological processes .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Decreased TNF-α and IL-6 levels | |

| Enzyme inhibition | Inhibition of PDE activity | |

| Cytokine modulation | Regulation of IL-10 and IL-12 |

The mechanism by which this compound exerts its biological effects involves the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukins (IL-6, IL-10) in various cell lines. This modulation leads to a reduction in inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases .

Case Studies

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in significant reductions in paw edema and histological signs of inflammation. The compound was effective at doses that did not exhibit toxicity, indicating a favorable safety profile .

- Cancer Research : Preliminary studies have suggested that this compound may also have antitumor properties. In vitro assays demonstrated that it could inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction mechanisms .

Toxicity and Safety Profile

Toxicity studies have indicated that this compound exhibits low toxicity levels when administered at therapeutic doses. In various studies, no significant adverse effects were reported, supporting its potential use as a therapeutic agent .

Propiedades

IUPAC Name |

2-morpholin-4-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-9(14)8-2-1-3-12-10(8)13-4-6-15-7-5-13/h1-3H,4-7H2,(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJHVQRRANAMGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.